molecular formula C16H10ClF3N4O B14098868 N-(4-chloro-3-(trifluoromethyl)phenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide

N-(4-chloro-3-(trifluoromethyl)phenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide

Cat. No.: B14098868
M. Wt: 366.72 g/mol
InChI Key: OQJKNZMSFSCMIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chloro-3-(trifluoromethyl)phenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a triazole ring, a phenyl group, and a trifluoromethyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-3-(trifluoromethyl)phenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and reaction time, as well as using efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-3-(trifluoromethyl)phenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-chloro-3-(trifluoromethyl)phenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-chloro-3-(trifluoromethyl)phenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-chloro-3-(trifluoromethyl)phenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H10ClF3N4O

Molecular Weight

366.72 g/mol

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-5-phenyl-2H-triazole-4-carboxamide

InChI

InChI=1S/C16H10ClF3N4O/c17-12-7-6-10(8-11(12)16(18,19)20)21-15(25)14-13(22-24-23-14)9-4-2-1-3-5-9/h1-8H,(H,21,25)(H,22,23,24)

InChI Key

OQJKNZMSFSCMIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NNN=C2C(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.